Cas no 56242-36-5 (1-(Thiophen-2-yl)butan-2-one)
1-(Thiophen-2-yl)butan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(thiophen-2-yl)butan-2-one
- 1-thiophen-2-ylbutan-2-one
- NE53399
- Z1250132519
- 1-(Thiophen-2-yl)butan-2-one
-
- Inchi: 1S/C8H10OS/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3
- InChI Key: BSWRJPXNNQMGSO-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC(CC)=O
Computed Properties
- Exact Mass: 154.04523611g/mol
- Monoisotopic Mass: 154.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 45.3
1-(Thiophen-2-yl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B587653-25mg |
1-(thiophen-2-yl)butan-2-one |
56242-36-5 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B587653-50mg |
1-(thiophen-2-yl)butan-2-one |
56242-36-5 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B587653-250mg |
1-(thiophen-2-yl)butan-2-one |
56242-36-5 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-70338-0.05g |
1-(thiophen-2-yl)butan-2-one |
56242-36-5 | 93% | 0.05g |
$88.0 | 2023-05-03 | |
| Enamine | EN300-70338-0.1g |
1-(thiophen-2-yl)butan-2-one |
56242-36-5 | 93% | 0.1g |
$132.0 | 2023-05-03 | |
| Enamine | EN300-70338-0.25g |
1-(thiophen-2-yl)butan-2-one |
56242-36-5 | 93% | 0.25g |
$188.0 | 2023-05-03 | |
| Enamine | EN300-70338-0.5g |
1-(thiophen-2-yl)butan-2-one |
56242-36-5 | 93% | 0.5g |
$353.0 | 2023-05-03 | |
| Enamine | EN300-70338-1.0g |
1-(thiophen-2-yl)butan-2-one |
56242-36-5 | 93% | 1g |
$470.0 | 2023-05-03 | |
| Enamine | EN300-70338-2.5g |
1-(thiophen-2-yl)butan-2-one |
56242-36-5 | 93% | 2.5g |
$923.0 | 2023-05-03 | |
| Enamine | EN300-70338-5.0g |
1-(thiophen-2-yl)butan-2-one |
56242-36-5 | 93% | 5g |
$1364.0 | 2023-05-03 |
1-(Thiophen-2-yl)butan-2-one Related Literature
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-(Thiophen-2-yl)butan-2-one
Introduction to 1-(Thiophen-2-yl)butan-2-one (CAS No. 56242-36-5)
1-(Thiophen-2-yl)butan-2-one, identified by its Chemical Abstracts Service (CAS) number 56242-36-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, featuring a thiophene ring conjugated with a butanone moiety, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The molecular structure of 1-(Thiophen-2-yl)butan-2-one consists of a five-membered aromatic thiophene ring connected to a butanone backbone. The presence of the thiophene ring imparts electronic and steric characteristics that influence its reactivity and interaction with biological systems. The butanone group, on the other hand, provides a site for further functionalization, enabling the synthesis of more complex derivatives. This combination makes the compound a versatile building block in medicinal chemistry and industrial applications.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. 1-(Thiophen-2-yl)butan-2-one has been studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. The thiophene ring is known to be a key pharmacophore in many bioactive molecules, contributing to their binding affinity and efficacy in biological targets. Researchers have explored its derivatives as candidates for treating various diseases, leveraging its structural flexibility to optimize pharmacokinetic profiles.
The synthesis of 1-(Thiophen-2-yl)butan-2-one can be achieved through multiple routes, including Friedel-Crafts acylation of thiophene followed by reduction and subsequent functional group transformations. Advanced synthetic methodologies have been developed to enhance yield and purity, making it more accessible for industrial-scale production. The compound's stability under various conditions also makes it suitable for long-term storage and transportation, ensuring its availability for research and commercial purposes.
One of the most compelling aspects of 1-(Thiophen-2-yl)butan-2-one is its role as a precursor in the development of novel materials. The conjugated system formed by the thiophene and butanone groups allows for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to absorb and emit light in the visible spectrum makes it particularly useful in these technologies. Additionally, its stability under different environmental conditions enhances its suitability for use in durable electronic devices.
Recent studies have also highlighted the compound's potential in drug discovery and development. Researchers have synthesized analogs of 1-(Thiophen-2-yl)butan-2-one to explore new therapeutic avenues. For instance, modifications to the thiophene ring or the butanone moiety have led to compounds with enhanced bioavailability and reduced side effects. These findings underscore the importance of 1-(Thiophen-2-yl)butan-2-one as a scaffold for developing next-generation pharmaceuticals.
The compound's versatility extends to its use in agrochemicals as well. Derivatives of 1-(Thiophen-2-yl)butan-2-one have been investigated for their potential as pesticides or herbicides due to their ability to interact with biological targets in pests while minimizing harm to crops. This application is particularly relevant in the context of sustainable agriculture, where there is a growing demand for environmentally friendly solutions.
In conclusion, 1-(Thiophen-2-yl)butan-2-one (CAS No. 56242-36-5) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse applications, making it a valuable asset in both academic research and industrial development. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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